Cas no 2680870-33-9 (4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid)

4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2680870-33-9
- 4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid
- EN300-28295745
- 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid
-
- インチ: 1S/C15H16F3NO4/c16-15(17,18)14(22)19(8-7-12-2-1-9-23-12)11-5-3-10(4-6-11)13(20)21/h3-6,12H,1-2,7-9H2,(H,20,21)
- InChIKey: IYBPVLSCTJHZJZ-UHFFFAOYSA-N
- ほほえんだ: FC(C(N(C1C=CC(C(=O)O)=CC=1)CCC1CCCO1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 331.10314248g/mol
- どういたいしつりょう: 331.10314248g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 66.8Ų
4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295745-2.5g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 95.0% | 2.5g |
$2268.0 | 2025-03-19 | |
Enamine | EN300-28295745-10.0g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 95.0% | 10.0g |
$4974.0 | 2025-03-19 | |
Enamine | EN300-28295745-1.0g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 95.0% | 1.0g |
$1157.0 | 2025-03-19 | |
Enamine | EN300-28295745-5.0g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 95.0% | 5.0g |
$3355.0 | 2025-03-19 | |
Enamine | EN300-28295745-0.05g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 95.0% | 0.05g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28295745-0.5g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 95.0% | 0.5g |
$1111.0 | 2025-03-19 | |
Enamine | EN300-28295745-10g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 10g |
$4974.0 | 2023-09-07 | ||
Enamine | EN300-28295745-0.25g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 95.0% | 0.25g |
$1065.0 | 2025-03-19 | |
Enamine | EN300-28295745-0.1g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 95.0% | 0.1g |
$1019.0 | 2025-03-19 | |
Enamine | EN300-28295745-1g |
4-{2,2,2-trifluoro-N-[2-(oxolan-2-yl)ethyl]acetamido}benzoic acid |
2680870-33-9 | 1g |
$1157.0 | 2023-09-07 |
4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
8. Back matter
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acidに関する追加情報
Introduction to 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid (CAS No. 2680870-33-9)
4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid (CAS No. 2680870-33-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and an oxolan-2-yl moiety, making it a promising candidate for various therapeutic applications.
The chemical structure of 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid consists of a benzoic acid core with a substituted amide group. The trifluoromethyl group imparts unique electronic and steric properties to the molecule, enhancing its stability and bioavailability. The oxolan-2-yl moiety, derived from the cyclic ether oxolane, contributes to the compound's solubility and biological activity.
Recent studies have highlighted the potential of 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. For instance, it has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators of inflammatory responses.
In addition to its anti-inflammatory effects, 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid has shown promise in the field of cancer research. Studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, it has been found to downregulate the expression of Bcl-2, an anti-apoptotic protein, thereby promoting cell death in cancer cells. This makes it a potential candidate for developing novel anticancer therapies.
The pharmacokinetic properties of 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid have also been extensively studied. Its high bioavailability and favorable metabolic profile make it suitable for oral administration. Preclinical studies have demonstrated that this compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Furthermore, its stability in plasma and low toxicity profile suggest that it can be safely administered over extended periods.
In terms of clinical development, 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid is currently undergoing Phase I clinical trials to evaluate its safety and efficacy in humans. Early results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. The compound's ability to target multiple signaling pathways involved in inflammation and cancer makes it a versatile candidate for further clinical investigation.
The synthesis of 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid involves several well-established chemical reactions. The key steps include the formation of the trifluoromethyl acetamide intermediate and the subsequent coupling with 4-amino benzoic acid to form the final product. These synthetic methods are scalable and can be adapted for large-scale production if required.
In conclusion, 4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid (CAS No. 2680870-33-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
2680870-33-9 (4-{2,2,2-trifluoro-N-2-(oxolan-2-yl)ethylacetamido}benzoic acid) 関連製品
- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)
- 1256477-09-4(2,2,5-Trimethylhexanal)
- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
- 33282-42-7(4-(bromomethyl)oxetan-2-one)
- 1689538-76-8(2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)
- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)
- 1404825-01-9(2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)
- 459836-30-7(PEAQX sodium)
- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)